Lisuride
Lisuride
Lisuride, also known as dopergine or lisuride maleATE, belongs to the class of organic compounds known as indoloquinolines. These are polycyclic aromatic compounds containing an indole fused to a quinoline. Lisuride is a drug which is used for the management of parkinson's disease. Lisuride is considered to be a practically insoluble (in water) and relatively neutral molecule. Lisuride has been detected in multiple biofluids, such as urine and blood. Within the cell, lisuride is primarily located in the membrane (predicted from logP). Lisuride can be biosynthesized from ergoline.
Lisuride is a monocarboxylic acid amide. It has a role as an antiparkinson drug, a serotonergic agonist, a dopamine agonist and an antidyskinesia agent. It derives from a hydride of an ergoline.
An ergot derivative that acts as an agonist at dopamine D2 receptors (DOPAMINE AGONISTS). It may also act as an antagonist at dopamine D1 receptors, and as an agonist at some serotonin receptors (SEROTONIN RECEPTOR AGONISTS).
Lisuride is a monocarboxylic acid amide. It has a role as an antiparkinson drug, a serotonergic agonist, a dopamine agonist and an antidyskinesia agent. It derives from a hydride of an ergoline.
An ergot derivative that acts as an agonist at dopamine D2 receptors (DOPAMINE AGONISTS). It may also act as an antagonist at dopamine D1 receptors, and as an agonist at some serotonin receptors (SEROTONIN RECEPTOR AGONISTS).
Brand Name:
Vulcanchem
CAS No.:
18016-80-3
VCID:
VC0125695
InChI:
InChI=1S/C20H26N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25)/t14-,18+/m0/s1
SMILES:
CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C
Molecular Formula:
C20H26N4O
Molecular Weight:
338.4 g/mol
Lisuride
CAS No.: 18016-80-3
Reference Standards
VCID: VC0125695
Molecular Formula: C20H26N4O
Molecular Weight: 338.4 g/mol
CAS No. | 18016-80-3 |
---|---|
Product Name | Lisuride |
Molecular Formula | C20H26N4O |
Molecular Weight | 338.4 g/mol |
IUPAC Name | 3-[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea |
Standard InChI | InChI=1S/C20H26N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25)/t14-,18+/m0/s1 |
Standard InChIKey | BKRGVLQUQGGVSM-KBXCAEBGSA-N |
Isomeric SMILES | CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C |
SMILES | CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |
Canonical SMILES | CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |
Physical Description | Solid |
Description | Lisuride, also known as dopergine or lisuride maleATE, belongs to the class of organic compounds known as indoloquinolines. These are polycyclic aromatic compounds containing an indole fused to a quinoline. Lisuride is a drug which is used for the management of parkinson's disease. Lisuride is considered to be a practically insoluble (in water) and relatively neutral molecule. Lisuride has been detected in multiple biofluids, such as urine and blood. Within the cell, lisuride is primarily located in the membrane (predicted from logP). Lisuride can be biosynthesized from ergoline. Lisuride is a monocarboxylic acid amide. It has a role as an antiparkinson drug, a serotonergic agonist, a dopamine agonist and an antidyskinesia agent. It derives from a hydride of an ergoline. An ergot derivative that acts as an agonist at dopamine D2 receptors (DOPAMINE AGONISTS). It may also act as an antagonist at dopamine D1 receptors, and as an agonist at some serotonin receptors (SEROTONIN RECEPTOR AGONISTS). |
Related CAS | 19875-60-6 (maleate (1:1)) |
Solubility | 1.40e-01 g/L |
Synonyms | Arolac Carbamide, Methylergol Cuvalit Dopergin Dopergine Hydrochloride, Lisuride Hydrogen Maleate, Lysuride Lisuride Lisuride Hydrochloride Lisuride Maleate Lisuride Maleate (1:1) Lisuride Maleate, (8beta)-Isomer Lisuride Mesylate Lisuride Phosphate (1:1) Lisuride, (8alpha)-(+-)-Isomer Lysenyl Lysurid Lysuride Hydrogen Maleate Maleate, Lisuride Mesylate, Lisuride Methylergol Carbamide Revanil |
PubChem Compound | 28864 |
Last Modified | Nov 11 2021 |
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